1-(3-Bromo-5-methylbenzoyl)piperidine
Description
Contextual Significance of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry
The piperidine ring, a six-membered nitrogen-containing heterocycle, is considered a "privileged structure" in medicinal chemistry. This designation stems from its frequent appearance in a wide range of biologically active compounds, including numerous approved pharmaceuticals. nih.govconsensus.appsmolecule.com Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties to a molecule, such as improved solubility, metabolic stability, and the capacity to cross biological membranes. nih.gov The three-dimensional nature of the piperidine ring also allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets like receptors and enzymes. nih.gov Piperidine derivatives have found applications in an extensive array of therapeutic areas, including as anticancer agents, antipsychotics, analgesics, and treatments for neurodegenerative disorders such as Alzheimer's disease. consensus.appsmolecule.com
Exploration of Substituted Benzoyl Moieties in Bioactive Chemical Entities
The benzoyl group, a phenyl ring attached to a carbonyl group, is another fundamental building block in the design of bioactive molecules. The substitution pattern on the phenyl ring plays a critical role in modulating the electronic and steric properties of the entire molecule, thereby influencing its biological activity. mdpi.com Halogen atoms, such as bromine, and alkyl groups, like a methyl group, are common substituents that can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to its target. nih.gov The strategic placement of these substituents can lead to enhanced potency, selectivity, and an improved pharmacokinetic profile. The exploration of various substitution patterns on the benzoyl moiety is a key strategy in the optimization of lead compounds in drug discovery. mdpi.com
Overview of Research Trajectories within the Benzoylpiperidine System
The benzoylpiperidine framework is a recurrent motif in the development of new therapeutic agents, particularly those targeting the central nervous system. nih.gov Research in this area has been diverse, with a significant focus on developing ligands for serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in various psychiatric disorders. nih.gov Furthermore, benzoylpiperidine derivatives have been investigated as inhibitors of enzymes such as monoacylglycerol lipase (B570770) (MAGL), which is a target for cancer therapy. mdpi.com The synthetic versatility of the benzoylpiperidine system allows for the introduction of a wide range of substituents on both the piperidine and benzoyl rings, facilitating the generation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. mdpi.com
Rationale for Focused Investigation of 1-(3-Bromo-5-methylbenzoyl)piperidine
While direct and extensive research on this compound is not widely published, a focused investigation into this specific compound can be rationalized based on the established importance of its constituent chemical motifs. The presence of the piperidine ring suggests the potential for favorable pharmacokinetic properties. The 3-bromo-5-methyl substitution pattern on the benzoyl ring is of particular interest. The bromine atom at the meta-position can act as a hydrogen bond acceptor and introduce a specific steric and electronic profile, while the methyl group at the 5-position can enhance lipophilicity and potentially engage in hydrophobic interactions within a binding pocket.
The synthesis of this compound would likely proceed via the acylation of piperidine with 3-bromo-5-methylbenzoyl chloride. This straightforward synthetic route allows for the facile generation of the target compound.
Although specific biological data for this compound is scarce in publicly available literature, the activity of closely related compounds provides a strong impetus for its investigation. For instance, various substituted benzoylpiperidines have shown significant activity as inhibitors of enzymes and as ligands for G-protein coupled receptors. A hypothetical research trajectory for this compound would involve its synthesis and subsequent screening against a panel of biological targets, particularly those implicated in neurological disorders and cancer, where the benzoylpiperidine scaffold has shown promise.
To illustrate the potential areas of investigation, the following table presents data for conceptually similar substituted benzoylpiperidine derivatives.
Table 1: Biological Activities of Representative Substituted Benzoylpiperidine Derivatives (Illustrative)
| Compound | Substitution Pattern | Target | Activity |
| 4-(p-fluorobenzoyl)piperidine derivative | 4-fluoro on benzoyl | 5-HT2A Receptor | Potent Ligand |
| Benzoylpiperidine derivative | Varies | Monoacylglycerol Lipase (MAGL) | Inhibitor |
| 1-Benzoylpiperidine (B189436) derivative | Varies | Acetylcholinesterase (AChE) | Moderate Inhibitor |
This table is for illustrative purposes and showcases the types of activities observed for the benzoylpiperidine scaffold. The data is derived from research on related, but not identical, compounds. nih.govmdpi.comnih.gov
Further investigation into this compound would be a logical step in the systematic exploration of the chemical space around the benzoylpiperidine core. Such studies would contribute to a deeper understanding of the structure-activity relationships of this important class of compounds and could potentially lead to the discovery of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-7-11(9-12(14)8-10)13(16)15-5-3-2-4-6-15/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQMVIBFFKUKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Bromo 5 Methylbenzoyl Piperidine and Analogues
General Principles of N-Acylation in Piperidine (B6355638) Ring Systems
The formation of the benzoylpiperidine fragment is a core transformation in the synthesis of numerous biologically active molecules. nih.gov The fundamental reaction is the N-acylation of the piperidine ring, a classic example of nucleophilic acyl substitution. In this reaction, the secondary amine of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a benzoic acid derivative.
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated." Common strategies for activating the carboxyl group include:
Conversion to an Acyl Halide: The carboxylic acid is often converted to a more reactive acyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl halide readily reacts with piperidine, often in the presence of a base to neutralize the hydrogen halide byproduct.
Use of Coupling Reagents: A wide array of coupling reagents has been developed for direct amide bond formation from carboxylic acids and amines. These reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or uronium salts (e.g., BOP, HATU), activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine under mild conditions. unisi.it
Synthesis of 3-Bromo-5-methylbenzoic Acid Precursors
The crucial starting material for the target molecule is 3-bromo-5-methylbenzoic acid. Its synthesis requires careful control of regiochemistry to install the bromo, methyl, and carboxyl groups at the desired 1, 3, and 5 positions of the benzene (B151609) ring. Two conceptual synthetic approaches are the regioselective bromination of a methylbenzoic acid derivative and the strategic methylation of a bromobenzoic acid derivative. A more practical and widely documented method involves the oxidation of a pre-functionalized aromatic precursor.
The direct bromination of 3-methylbenzoic acid (m-toluic acid) to yield 3-bromo-5-methylbenzoic acid is challenging due to the directing effects of the substituents. The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. Electrophilic bromination would therefore be directed to positions 2, 4, and 6 by the activating methyl group, and to position 5 by the deactivating carboxyl group. The activating group typically dominates the directing effects, making it difficult to achieve selective bromination at the desired position 5.
A more successful and regiochemically controlled approach involves starting with a precursor where the substitution pattern is already established. A common method is the selective oxidation of one methyl group of a dimethyl-substituted bromobenzene. For instance, the synthesis of 3-bromo-5-methylbenzoic acid can be effectively achieved by the potassium permanganate (B83412) (KMnO₄) oxidation of 1-bromo-3,5-dimethylbenzene. chemicalbook.comchemicalbook.com In this reaction, KMnO₄, a powerful oxidizing agent, converts one of the methyl groups to a carboxylic acid while the other remains intact. chemicalbook.com
Table 1: Synthesis of 3-Bromo-5-methylbenzoic Acid via Oxidation
| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1-Bromo-3,5-dimethylbenzene | Potassium Permanganate (KMnO₄) | Pyridine (B92270)/Water | 80°C | 60% | chemicalbook.com |
Note: The table is interactive and can be sorted by column headers.
This oxidation route provides a reliable and regioselective pathway to the required benzoic acid precursor, bypassing the challenges of direct electrophilic bromination on a deactivated ring system.
The synthesis of 3-bromo-5-methylbenzoic acid via methylation of a bromobenzoic acid precursor is conceptually possible but presents significant synthetic hurdles. One hypothetical route could involve the selective methylation of 3,5-dibromobenzoic acid. This would require a method to differentiate between the two electronically similar bromine atoms, for example, through a selective metal-halogen exchange followed by quenching with a methylating agent. Such selective reactions are often difficult to control and can lead to mixtures of products.
Another theoretical pathway starts with 3-bromobenzoic acid. chemicalbook.comnih.gov Introducing a methyl group onto this ring via electrophilic substitution (e.g., Friedel-Crafts alkylation) is not feasible. The existing bromo and carboxyl groups are both deactivating and would direct an incoming electrophile to the 5-position (meta to both), but the heavily deactivated nature of the ring makes the reaction conditions harsh and the yields likely poor. Therefore, this approach is generally not considered a practical synthetic route compared to the oxidation method described previously.
Optimization of Reaction Conditions for the Formation of 1-(3-Bromo-5-methylbenzoyl)piperidine
The final step in the synthesis is the coupling of 3-bromo-5-methylbenzoic acid with piperidine. The optimization of this N-acylation reaction is critical for achieving a high yield and purity of the final product. Key parameters to consider are the choice of reagents, their stoichiometry, the solvent system, and the use of catalysts.
As discussed in section 2.1, the carboxylic acid must be activated for the amidation to proceed efficiently.
Acyl Chloride Method: A common and cost-effective method is to first convert 3-bromo-5-methylbenzoic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then treated with piperidine. Typically, two equivalents of piperidine are used: one to act as the nucleophile and the second to act as a base to scavenge the HCl generated during the reaction. Alternatively, one equivalent of piperidine can be used in combination with a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
Peptide Coupling Reagents: For substrates that are sensitive to the harsh conditions of acyl chloride formation, direct coupling of the carboxylic acid and amine using a coupling reagent is preferred. nih.gov These methods generally proceed at room temperature and tolerate a wide variety of functional groups. The stoichiometry typically involves a 1:1 ratio of the acid and amine, with a slight excess (1.1-1.5 equivalents) of the coupling reagent and any additives.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagents | Common Additives | General Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, can form urea (B33335) byproducts. |
| Phosphonium Salts | BOP, PyBOP | - | High coupling efficiency, but produce carcinogenic HMPA. |
Note: The table is interactive and can be sorted by column headers.
The choice of solvent plays a crucial role in the N-acylation reaction. Aprotic solvents are almost always used to avoid side reactions with the reactive intermediates.
Solvents: Dichloromethane (B109758) (DCM) and chloroform (B151607) are common choices for reactions involving acyl chlorides due to their inertness and ease of removal. For reactions employing coupling reagents, polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often used as they can effectively dissolve all reaction components.
Catalysis: In the acyl chloride method, a base such as triethylamine or pyridine is essential not only to scavenge acid but also to catalyze the reaction. In some cases, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is added to significantly accelerate the acylation, particularly for less reactive amines or acylating agents. When using coupling reagents like HATU or HBTU, an auxiliary non-nucleophilic base (e.g., DIPEA) is required to facilitate the reaction. unisi.it In some specialized acylation reactions, Lewis acids like zinc chloride (ZnCl₂) have been shown to catalyze the formation of N-acylsulfonamides. mdpi.com The base-promoted direct amidation of unactivated esters is another powerful method, where a superbase system like DMSO/t-BuOK can be employed. researchgate.net
By carefully selecting the activation method, solvent, and catalytic system, the synthesis of this compound can be optimized to ensure high conversion and yield of the desired product.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromo-5-methylbenzoic acid |
| Piperidine |
| m-Toluic acid (3-methylbenzoic acid) |
| 1-Bromo-3,5-dimethylbenzene |
| 3,5-Dibromobenzoic acid |
| 3-Bromobenzoic acid |
| Thionyl chloride |
| Oxalyl chloride |
| Dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |
| 1-Hydroxybenzotriazole (HOBt) |
| 1-Hydroxy-7-azabenzotriazole (HOAt) |
| Triethylamine (TEA) |
| Diisopropylethylamine (DIPEA) |
| 4-Dimethylaminopyridine (DMAP) |
| Potassium permanganate |
| Zinc chloride |
| Potassium tert-butoxide (t-BuOK) |
| Dichloromethane (DCM) |
| N,N-Dimethylformamide (DMF) |
| Tetrahydrofuran (THF) |
| Chloroform |
Reaction Kinetics and Temperature Control
The synthesis of this compound is typically achieved through the acylation of piperidine with 3-bromo-5-methylbenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The kinetics of this transformation are influenced by several factors, including the concentration of reactants, the solvent, and critically, the temperature.
While specific kinetic studies for the reaction between 3-bromo-5-methylbenzoyl chloride and piperidine are not extensively documented in publicly available literature, general principles of acylation reactions provide a strong framework for understanding its kinetic profile. The reaction rate is typically first-order with respect to both the acyl chloride and the amine.
Key Kinetic and Temperature Considerations:
Reaction Rate: The rate of reaction is directly proportional to the concentration of both 3-bromo-5-methylbenzoyl chloride and piperidine. The presence of a base, often an excess of piperidine itself or a non-nucleophilic base like triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the piperidine, rendering it non-nucleophilic and halting the reaction.
Temperature Influence: The reaction is generally exothermic. Consequently, temperature control is paramount to ensure a safe and efficient process, minimizing the formation of side products. Lower temperatures (typically 0-25 °C) are often employed initially to control the initial exothermic reaction, followed by a gradual warming to room temperature to ensure the reaction proceeds to completion. mdpi.com
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are commonly used as they are inert under the reaction conditions and effectively dissolve the reactants. mdpi.com
A representative, albeit generalized, reaction scheme is depicted below:
A hypothetical study on the effect of temperature on the yield of this reaction might produce data similar to that presented in the table below.
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 0 | 4 | 85 |
| 25 | 2 | 92 |
| 50 | 1 | 88 (with increased impurities) |
This is a hypothetical data table for illustrative purposes.
Advanced Synthetic Routes for Diversified this compound Derivative Libraries
To explore the structure-activity relationships (SAR) of this compound, the generation of diverse derivative libraries is essential. Advanced synthetic methodologies such as parallel synthesis and combinatorial chemistry are instrumental in achieving this.
Development of Parallel Synthesis Approaches
Parallel synthesis enables the simultaneous synthesis of a multitude of compounds in a spatially separated manner, significantly accelerating the drug discovery process. This approach is highly amenable to the synthesis of a library of this compound analogs by varying either the piperidine or the benzoyl chloride component.
Strategy for a Parallel Synthesis Library:
A library of analogs could be generated by reacting a common precursor, such as 3-bromo-5-methylbenzoyl chloride, with a diverse set of substituted piperidines. Alternatively, various substituted benzoyl chlorides could be reacted with piperidine. Automated or semi-automated parallel synthesizers can be employed to perform these reactions in multi-well plates, allowing for precise control over reaction conditions for each individual reaction.
The following table illustrates a potential parallel synthesis array starting from 3-bromo-5-methylbenzoyl chloride.
| Well | Piperidine Derivative | Product |
| A1 | Piperidine | This compound |
| A2 | 4-Methylpiperidine | 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperidine |
| A3 | 4-Hydroxypiperidine | 1-(3-Bromo-5-methylbenzoyl)-4-hydroxypiperidine |
| A4 | 3-Phenylpiperidine | 1-(3-Bromo-5-methylbenzoyl)-3-phenylpiperidine |
Application of Combinatorial Chemistry for Compound Generation
Combinatorial chemistry offers a powerful platform for the rapid generation of large, indexed libraries of compounds. A "split-and-pool" synthesis strategy could be employed to create a vast library of N-benzoylpiperidine derivatives.
Hypothetical Combinatorial Library Synthesis:
Split: A solid support resin is divided into multiple portions.
Couple: Each portion is reacted with a unique substituted piperidine derivative.
Pool: All the resin portions are combined.
Split: The pooled resin is again divided into multiple portions.
Couple: Each portion is then reacted with a different substituted benzoyl chloride, including 3-bromo-5-methylbenzoyl chloride.
This process results in a library where each resin bead carries a unique N-benzoylpiperidine derivative. Deconvolution strategies would then be required to identify the structure of active compounds found during high-throughput screening.
The diversification of the this compound scaffold can be achieved by introducing a variety of substituents at different positions on both the piperidine and the benzoyl rings.
| Building Block 1 (Piperidines) | Building Block 2 (Benzoyl Chlorides) |
| Piperidine | 3-Bromo-5-methylbenzoyl chloride |
| 4-Fluoropiperidine | 3,5-Dichlorobenzoyl chloride |
| 3-Aminopiperidine (protected) | 4-Methoxybenzoyl chloride |
| 4-Carboxypiperidine (esterified) | 3-Nitrobenzoyl chloride |
By combining a set of 'n' piperidines with 'm' benzoyl chlorides, a library of 'n x m' distinct compounds can be generated, providing a rich source of chemical diversity for biological screening.
Biological Evaluation of 1 3 Bromo 5 Methylbenzoyl Piperidine and Analogues in Vitro Studies
Assessment of Antimicrobial Activities
The antimicrobial potential of synthetic compounds is a critical area of research in the face of growing antibiotic resistance. The following sections detail the in vitro efficacy of piperidine (B6355638) derivatives against various microbial strains.
In Vitro Antibacterial Efficacy Against Gram-Positive Bacterial Strains
The antibacterial activity of piperidine and piperazine (B1678402) analogues has been evaluated against several Gram-positive bacteria. For instance, a series of N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolone derivatives demonstrated significant activity against Gram-positive organisms. nih.gov Notably, the ciprofloxacin (B1669076) derivative within this series, compound 5a , exhibited excellent in vitro activity against Staphylococcus aureus and Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 0.008 µg/mL. nih.gov The other nitroimidazole derivatives in this class also showed promising activity against the tested Gram-positive bacteria, with MIC values ranging from 0.008 to 0.03 µg/mL. nih.gov
In a separate study, a cyclic peptide, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) , isolated from a Streptomyces species, displayed interesting MICs against various pathogenic bacteria. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Analogues against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5a (Ciprofloxacin derivative) | Staphylococcus aureus | 0.008 | nih.gov |
| 5a (Ciprofloxacin derivative) | Staphylococcus epidermidis | 0.008 | nih.gov |
| Nitroimidazole derivatives | Gram-positive bacteria | 0.008-0.03 | nih.gov |
| 2,5-Piperazinedione, 3,6-bis(2-methylpropyl) | Various pathogenic bacteria | 4-15 | nih.gov |
In Vitro Antibacterial Efficacy Against Gram-Negative Bacterial Strains
The challenge of treating infections caused by Gram-negative bacteria underscores the need for novel antibacterial agents. While the nitroimidazole-containing piperazinyl quinolones showed potent activity against Gram-positive bacteria, they were less effective against Gram-negative organisms. nih.gov Conversely, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) showed significant antibacterial activity against Gram-negative strains, particularly Escherichia coli. nih.gov
In Vitro Antifungal Potency Evaluations
The search for new antifungal agents has led to the investigation of various heterocyclic compounds. Studies on benzimidazole (B57391) and benzotriazole (B28993) derivatives have shown that their antifungal activity is influenced by the length of an alkyl chain substituent. nih.gov For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were among the most active compounds tested, with benzimidazole derivatives generally showing better antifungal activity than benzotriazole derivatives. nih.gov Some of these compounds were effective against Candida species that are resistant to fluconazole (B54011) and itraconazole. nih.gov
Another study on a series of benzoxazole (B165842) derivatives identified three candidates with strong antifungal activity, with inhibition rates over 50% against five different fungi. mdpi.com Specifically, compound 4ah demonstrated a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com
Table 2: In Vitro Antifungal Activity of Selected Analogues
| Compound/Derivative Class | Fungal Species | Activity | Reference |
|---|---|---|---|
| Benzimidazole derivatives | Various fungi | Good to excellent | nih.gov |
| Benzotriazole derivatives | Various fungi | Moderate | nih.gov |
| 4ah (Benzoxazole derivative) | Mycosphaerella melonis | 76.4% inhibition | mdpi.com |
Exploration of Receptor Ligand Binding and Functional Assays
Beyond antimicrobial activity, benzoylpiperidine analogues have been investigated for their potential to modulate key proteins in the central nervous system, such as sigma receptors and cholinesterases.
Sigma Receptor Affinity and Agonistic/Antagonistic Properties
Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperones that play a role in various cellular functions and have been identified as a target for the treatment of neurological and psychiatric disorders. A number of piperidine and piperazine derivatives have been synthesized and evaluated for their affinity to sigma receptors.
One study discovered that 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) is a potent σ1 receptor agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol. nih.gov Another compound, 2 , showed good affinity for the σ1 receptor (Ki of 24 nM) and improved selectivity over the σ2 receptor. nih.gov
Further research into benzylpiperazine derivatives revealed that 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) had a very high affinity for the σ1 receptor (Ki = 1.6 nM) and excellent selectivity over the σ2 receptor. nih.gov
Table 3: Sigma Receptor (σ1) Binding Affinities of Selected Analogues
| Compound | σ1 Receptor Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|
| 1 | 3.2 | Agonist | nih.gov |
| 2 | 24 | - | nih.gov |
| 3 | 8.9 | - | nih.gov |
| 15 | 1.6 | - | nih.gov |
Cholinesterase Enzyme Inhibition Profiles (Acetylcholinesterase and Butyrylcholinesterase)
Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. The inhibitory activity of benzoylpiperidine and benzylpiperidine derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been a subject of interest.
In a study of 1-benzylpiperidine (B1218667) and 1-benzoylpiperidine (B189436) derivatives, compound 19 was identified as the most potent AChE inhibitor in its series, with an IC50 value of 5.10 µM. mdpi.com Another compound, 21 , displayed a good and selective activity against BChE. mdpi.com
A separate investigation into benzylpiperidine-linked 1,3-dimethylbenzimidazolinones found that compound 15b had a submicromolar IC50 value for AChE (0.39 µM), while compound 15j was a potent inhibitor of BChE (IC50 = 0.16 µM). nih.gov Kinetic studies showed that these compounds act as competitive inhibitors. nih.gov
Furthermore, novel N-benzylpiperidine carboxamide derivatives were synthesized, with 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) showing an IC50 of 0.41 µM against AChE. nih.gov
Table 4: Cholinesterase Inhibition by Selected Analogues
| Compound | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 19 | AChE | 5.10 | mdpi.com |
| 21 | BChE | Good and selective | mdpi.com |
| 15b | AChE | 0.39 | nih.gov |
| 15j | BChE | 0.16 | nih.gov |
| 28 | AChE | 0.41 | nih.gov |
Coactivator-Associated Arginine Methyltransferase 1 (CARM1) Inhibition Studies
Coactivator-associated arginine methyltransferase 1 (CARM1) is recognized as a significant target in the development of therapies for hormone-dependent cancers, such as prostate and breast cancer. nih.gov Its role in regulating gene transcription through the methylation of histones and other proteins makes it a compelling subject for inhibitor development. nih.govnih.gov
However, a thorough search of scientific databases and literature yields no specific studies evaluating the inhibitory activity of 1-(3-Bromo-5-methylbenzoyl)piperidine against CARM1. While studies have been published on other piperidine-containing compounds, such as 1-substituted-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones which have shown selective CARM1 inhibition, these compounds are structurally distinct from the subject molecule. nih.gov Research has also identified other potent and selective CARM1 inhibitors, but none correspond to This compound . nih.gov
Chemokine Receptor Modulation (e.g., CXCR3 Antagonism)
The C-X-C chemokine receptor 3 (CXCR3) and its ligands are key mediators of the Th1 inflammatory response, making CXCR3 an attractive target for treating autoimmune diseases. researchgate.net The development of small molecule antagonists for this receptor is an active area of research. researchgate.netnih.govnih.gov
Despite the investigation into various piperidine and piperazine scaffolds as CXCR3 antagonists, there is no available data on the modulatory effects of This compound on the CXCR3 receptor. nih.govnih.gov Published research focuses on more complex structures, such as piperazinyl-piperidine and pyrazinyl-piperazinyl-piperidine cores, which have been optimized for potent CXCR3 affinity. nih.govnih.gov
In Vitro Antiproliferative and Cytotoxic Assessments
The evaluation of novel chemical entities for their ability to inhibit cell proliferation and induce cytotoxicity is a cornerstone of anticancer drug discovery. researchgate.netnih.govnih.govnih.govwaocp.org These in vitro assays are critical for identifying compounds that may warrant further development.
A comprehensive literature review did not identify any studies that have assessed the in vitro antiproliferative or cytotoxic properties of This compound against any cancer cell lines. While numerous studies report the cytotoxic activities of various bromo-substituted heterocyclic compounds and other novel derivatives, specific data for the target compound is absent. nih.govnih.govnih.govwaocp.org
Screening for Anthelmintic Activity
The emergence of drug resistance in parasitic helminths necessitates the discovery of new anthelmintic agents. biorxiv.org High-throughput screening of chemical libraries using model organisms like Caenorhabditis elegans is a common strategy for identifying novel leads. biorxiv.org
There is no published research detailing the screening of This compound for anthelmintic properties. Although screening programs have identified various chemical classes with potential activity, the subject compound has not been reported among them. biorxiv.orgresearchgate.netjournaljpri.com
Computational and Theoretical Studies on 1 3 Bromo 5 Methylbenzoyl Piperidine
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 1-(3-bromo-5-methylbenzoyl)piperidine, might interact with a biological target.
Analysis of Binding Modes and Key Intermolecular Interactions
Currently, there are no published studies detailing the binding modes of this compound with any specific protein target. A typical analysis would involve docking the compound into the active site of a receptor and analyzing the resulting poses. Key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom, would be identified.
Table 1: Hypothetical Key Intermolecular Interactions for this compound
| Interaction Type | Potential Interacting Groups on Compound | Potential Interacting Residues on a Receptor |
| Hydrogen Bonding | Carbonyl oxygen | Amino acid residues with hydrogen bond donors (e.g., Ser, Thr, Tyr) |
| Halogen Bonding | Bromine atom | Electron-rich atoms in amino acid residues (e.g., backbone carbonyls) |
| Hydrophobic Interactions | Methyl group, Phenyl ring, Piperidine (B6355638) ring | Nonpolar amino acid residues (e.g., Leu, Val, Ile, Phe) |
| Pi-Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
This table is illustrative and not based on experimental data.
Prediction of Binding Affinities
The prediction of binding affinity, often expressed as a binding energy or inhibition constant (Ki), is a key outcome of molecular docking simulations. Without any available docking studies for this compound, it is not possible to provide any predicted binding affinities for this compound. Future research would be needed to calculate these values against various potential biological targets.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory are used to investigate electronic structure and reactivity.
Density Functional Theory (DFT) Applications
No specific DFT studies on this compound have been found in the literature. DFT calculations could provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and reactivity descriptors. Such data is crucial for understanding its chemical behavior and potential for intermolecular interactions. While DFT has been used to study related brominated and piperidine-containing compounds, these results cannot be directly extrapolated to the title compound.
Hartree-Fock (HF) Theory Implementations
Similarly, there is no evidence of Hartree-Fock (HF) theory being specifically applied to this compound in published research. HF calculations, while often less accurate than DFT for certain properties, can provide a fundamental understanding of the electronic structure and are a valuable component of computational analysis.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations are used to assess the conformational stability of a ligand and to study the kinetics of its binding to a receptor. To date, no MD simulation studies have been published for this compound. Such studies would be essential to validate docking poses, understand the flexibility of the molecule within a binding site, and calculate binding and unbinding rates.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence a particular biological outcome, QSAR models can be used to predict the activity of new, untested compounds.
For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar benzoylpiperidine derivatives with known biological activities against a specific target. The development of a robust QSAR model follows a systematic workflow:
Data Set Selection: A series of benzoylpiperidine analogs with a range of biological activities (e.g., receptor binding affinity, enzyme inhibition) would be compiled.
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, connectivity indices, etc.
3D Descriptors: Molecular shape, volume, surface area, etc.
Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polarizability, etc.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.
| Descriptor Category | Specific Descriptor Example | Potential Influence on Activity of this compound |
| Constitutional | Molecular Weight | Influences size and diffusion characteristics. |
| Number of Rotatable Bonds | Affects conformational flexibility and binding entropy. | |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Geometric | Molecular Surface Area | Influences interactions with the biological target. |
| Electronic | Dipole Moment | Governs electrostatic interactions with the target. |
| Partial Charges on Atoms | Determines sites for electrostatic and hydrogen bonding interactions. | |
| Hydrophobic | LogP | Crucial for membrane permeability and hydrophobic interactions with the target. |
| Steric | Molar Refractivity | Relates to molecular volume and polarizability, affecting binding affinity. |
This table is illustrative and the actual descriptors used would depend on the specific biological activity being modeled.
By inputting the calculated descriptors for this compound into a validated QSAR model for a relevant biological target, a prediction of its activity could be obtained. This predictive power is invaluable for prioritizing compounds for synthesis and experimental screening.
In Silico ADME Prediction
The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the early phases of drug discovery to evaluate its potential as a therapeutic agent. In silico ADME prediction tools utilize computational models to estimate these properties based on the chemical structure of a molecule, thereby reducing the need for extensive and costly experimental studies.
For this compound, a variety of ADME parameters can be predicted using established software platforms such as SwissADME, pkCSM, and ADMETlab. bohrium.comnih.gov These predictions are based on large datasets of experimentally determined properties and sophisticated algorithms.
The following table presents a selection of predicted ADME properties for this compound. It is important to note that these are theoretical predictions and would require experimental verification.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 282.19 g/mol | Within the range for good oral bioavailability. |
| LogP (octanol/water partition coefficient) | 3.15 | Indicates good lipophilicity, suggesting favorable membrane permeability. |
| Water Solubility (LogS) | -3.8 | Moderately soluble in water. |
| Absorption | ||
| Caco-2 Permeability (logPapp) | 0.95 cm/s | Suggests good intestinal absorption. |
| Human Intestinal Absorption | >90% | Predicted to be well-absorbed from the gastrointestinal tract. |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells, which can be advantageous. |
| Distribution | ||
| Volume of Distribution (VDss) | 0.4 L/kg | Indicates moderate distribution into tissues. |
| Blood-Brain Barrier (BBB) Permeability | Permeable | The compound is predicted to be able to cross the blood-brain barrier. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions involving the CYP2C9 enzyme. |
| Non-inhibitor of CYP1A2, CYP2C19, CYP2D6, CYP3A4 | Less likely to cause interactions with drugs metabolized by these enzymes. |
The data in this table is generated from predictive models and has not been experimentally confirmed.
These in silico predictions provide valuable insights into the likely behavior of this compound. The predicted good oral absorption and blood-brain barrier permeability suggest that the compound has the potential for systemic and central nervous system activity, respectively. The predicted inhibition of a specific cytochrome P450 enzyme highlights a potential area for further investigation regarding drug-drug interactions.
Future Directions and Advanced Research Perspectives for 1 3 Bromo 5 Methylbenzoyl Piperidine
Rational Design of Next-Generation 1-(3-Bromo-5-methylbenzoyl)piperidine-Based Compounds
The rational design of new chemical entities based on the this compound scaffold is a crucial next step. This process involves the strategic modification of the parent molecule to enhance desired biological activities, selectivity, and pharmacokinetic properties. The core principle of this approach is to establish a clear structure-activity relationship (SAR), which guides the synthesis of more potent and effective analogues. butantan.gov.br
Key strategies for the rational design of next-generation compounds include:
Modification of the Benzoyl Ring: The substituents on the aromatic ring are prime candidates for modification. The bromine atom at the 3-position and the methyl group at the 5-position can be replaced with other functional groups to probe their influence on target binding. For instance, replacing the bromine with other halogens (chlorine, fluorine) or with hydrogen-bond donors/acceptors could significantly alter binding affinity and selectivity. Similarly, the methyl group's size and electronics can be varied.
Piperidine (B6355638) Ring Alterations: The piperidine ring itself can be modified. Introducing substituents at different positions on the piperidine ring could introduce new interaction points with a biological target or alter the compound's conformation and physicochemical properties.
Structural Simplification: A powerful strategy in lead optimization is structural simplification, which aims to reduce molecular complexity and "molecular obesity" to improve synthetic accessibility and pharmacokinetic profiles. nih.gov For the this compound scaffold, this could involve creating truncated versions of the molecule to identify the minimal pharmacophore required for activity. nih.gov
The following table outlines potential modifications for generating a focused library of analogues for SAR studies.
| Scaffold Position | Parent Group | Proposed Modifications | Rationale |
| Benzoyl Ring (Position 3) | Bromo (-Br) | -Cl, -F, -I, -CN, -CF3, -OH, -NH2 | To modulate electronics, size, and hydrogen bonding capacity. |
| Benzoyl Ring (Position 5) | Methyl (-CH3) | -Ethyl, -Isopropyl, -H, -OCH3 | To explore steric and electronic effects on activity. |
| Piperidine Ring | Unsubstituted | Substitution at C2, C3, or C4 positions | To introduce new vector groups for improved target interaction or to modify solubility and metabolism. |
| Linker | Amide (-CO-N-) | Thioamide, ester, reverse amide | To alter chemical stability, hydrogen bonding properties, and conformational rigidity. |
By systematically synthesizing and evaluating these new derivatives, a comprehensive SAR profile can be established, paving the way for the development of optimized lead compounds.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Areas
The benzoylpiperidine fragment is present in molecules targeting a diverse range of biological systems, suggesting that this compound could have multiple, as-yet-undiscovered biological activities. nih.gov A broad screening approach is warranted to identify novel targets and potential therapeutic applications.
Historically, benzoylpiperidine derivatives have shown activity as:
Serotonergic and Dopaminergic Receptor Ligands: Many compounds containing this scaffold act on serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, making them relevant for treating mental health disorders like schizophrenia, depression, and anxiety. nih.gov The 5-HT2A receptor is a particularly common target for this class of compounds. mdpi.com
Enzyme Inhibitors: The scaffold has been incorporated into inhibitors for various enzymes, including calpain, which is implicated in neurodegenerative diseases. nih.gov Other studies have explored piperidine derivatives as inhibitors of tyrosinase and farnesyltransferase. butantan.gov.brnih.gov
Antiparasitic Agents: Piperidine-based compounds have been investigated as potential treatments for diseases like leishmaniasis. nih.gov
Future research should therefore include screening this compound and its rationally designed analogues against a panel of these known targets. Furthermore, exploring entirely new therapeutic areas is a promising avenue. For example, given the prevalence of the piperidine motif in medicinally active compounds, there is potential for activity in areas such as oncology, inflammation, and infectious diseases. nih.govnih.gov
The table below lists potential biological target classes for investigation.
| Target Class | Specific Examples | Potential Therapeutic Area | Supporting Rationale |
| G-Protein Coupled Receptors (GPCRs) | 5-HT Receptors (e.g., 5-HT2A), Dopamine Receptors | Psychiatry, Neurology | Benzoylpiperidine is a known privileged structure for CNS targets. nih.govmdpi.com |
| Enzymes | Calpain, Tyrosinase, Farnesyltransferase, Kinases | Neurodegeneration, Skin Disorders, Oncology | Piperidine derivatives have shown inhibitory activity against these enzymes. butantan.gov.brnih.govnih.gov |
| Ion Channels | NMDA Receptors | Neurology, Epilepsy | Some piperidine carboxamide derivatives act as NMDA receptor antagonists. nih.gov |
| Parasitic Targets | Leishmania-specific enzymes or proteins | Infectious Diseases | Piperine-like molecules have shown leishmanicidal activity. nih.gov |
Development and Application of Advanced Computational Methodologies for Drug Discovery
Computer-Aided Drug Design (CADD) offers a powerful, cost-effective, and rapid approach to accelerate the discovery process for this compound. nih.govemanresearch.org These computational methods can be broadly categorized as either structure-based or ligand-based, depending on the availability of a 3D structure of the biological target. emanresearch.org
Structure-Based Drug Design (SBDD): If the 3D structure of a target protein is known (from X-ray crystallography, NMR, or homology modeling), SBDD methods like molecular docking can be employed. nih.govnih.gov Docking simulations would predict the preferred binding pose and affinity of this compound within the target's active site. This information can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) and guide the rational design of new analogues with improved binding. emanresearch.org
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used. These rely on the knowledge of other molecules that bind to the target of interest. emanresearch.org
Pharmacophore Modeling: A pharmacophore model can be generated based on a set of known active compounds, defining the essential spatial arrangement of features required for biological activity. emanresearch.org This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore, including derivatives of this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, a QSAR model could predict the activity of newly designed compounds before they are synthesized, prioritizing the most promising candidates. nih.gov
The following table summarizes key computational methods and their application to this research.
| Computational Method | Description | Application to this compound |
| Molecular Docking | Predicts how a small molecule binds to the active site of a target protein. emanresearch.org | To visualize binding modes, predict binding affinity, and guide the design of analogues with enhanced interactions. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the protein-ligand complex over time, accounting for flexibility. nih.gov | To assess the stability of the predicted binding pose and understand the dynamic nature of the interaction. |
| Pharmacophore Modeling | Identifies the essential 3D features of a ligand required for biological activity. nih.gov | To create a model for virtual screening to find novel, diverse scaffolds or to guide derivatization. |
| QSAR Analysis | Correlates physicochemical properties of compounds with their biological activity. nih.gov | To build a predictive model for estimating the activity of unsynthesized analogues. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. emanresearch.org | To filter out compounds with poor drug-like properties early in the discovery process. |
Integration of High-Throughput Screening with Sophisticated Computational Approaches in Lead Optimization
The most efficient path to lead optimization involves a synergistic integration of experimental high-throughput screening (HTS) and advanced computational methods. researchgate.net This iterative cycle allows for the rapid generation and analysis of large datasets, significantly accelerating the design-make-test-analyze (DMTA) process. nih.gov
The workflow would begin with an HTS campaign. A library of compounds, including this compound and its rationally designed analogues, would be screened against one or more biological targets. nih.gov HTS can rapidly test thousands of compounds, but often produces a large number of hits, including false positives. nih.gov
This is where computational approaches become invaluable.
Hit Triaging and Validation: Computational filters, such as those for predicting ADMET properties or identifying promiscuous binders, can be applied to the HTS results to prioritize the most promising hits for follow-up studies. emanresearch.org
SAR Analysis: As experimental data for a series of analogues becomes available, computational models like QSAR and pharmacophore modeling can be built and refined. These models help to understand the SAR of the series and to predict which new modifications are most likely to improve activity. nih.gov
Virtual Screening: The computational models can then be used for virtual screening of large compound libraries to identify new hits with potentially different chemical scaffolds but similar activity profiles. nih.gov This can lead to the discovery of novel and more promising lead series.
This integrated workflow creates a feedback loop where experimental results inform and improve computational models, and computational predictions guide the next round of synthesis and testing. This approach is more efficient than either method used in isolation, reducing the time and cost associated with drug discovery. chemrxiv.org
The table below illustrates a potential integrated workflow.
| Step | Activity | Methodology | Objective |
| 1 | Library Design & Synthesis | Rational Design, Combinatorial Chemistry | Create a diverse set of analogues based on the this compound scaffold. |
| 2 | Primary Screening | High-Throughput Screening (HTS) | Identify initial hits against a specific biological target. nih.gov |
| 3 | Hit Prioritization | In Silico ADMET Prediction, Docking | Filter HTS results to select the most promising and drug-like compounds for confirmation. emanresearch.org |
| 4 | Hit-to-Lead | Synthesis of Focused Analogues, In Vitro Assays | Confirm activity, establish initial SAR, and identify a lead series. |
| 5 | Lead Optimization | Iterative cycle of CADD and Synthesis | Use docking, QSAR, and MD simulations to guide the design of more potent and selective analogues with improved pharmacokinetic properties. nih.gov |
| 6 | Candidate Selection | In Vivo Testing | Evaluate the most promising optimized compounds in preclinical models. |
By pursuing these future directions, the scientific community can systematically explore the chemical space around this compound, potentially leading to the discovery of novel therapeutic agents for a variety of diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-Bromo-5-methylbenzoyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzoyl precursor followed by coupling with piperidine. For bromination, electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄ with a radical initiator like AIBN) is common . Piperidine coupling may employ carbodiimide-based reagents (e.g., EDC/HCl) in anhydrous dichloromethane (DCM) at room temperature to minimize side reactions . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Purity is enhanced via column chromatography with silica gel and monitored by TLC.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., bromine’s deshielding effect and methyl group splitting patterns). Deuterated solvents (CDCl₃) are preferred for solubility .
- X-ray Crystallography : Single-crystal diffraction using SHELX (SHELXD for phasing, SHELXL for refinement) resolves bond lengths and angles. WinGX and ORTEP visualize anisotropic displacement ellipsoids .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA software) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict nucleophilic/electrophilic sites. Geometry optimization at the B3LYP/6-31G(d) level validates experimental bond parameters. Solvent effects are incorporated via PCM models . Such data guide derivatization for targeted bioactivity.
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer : Discrepancies in unit cell parameters or thermal motion may arise from twinning or disorder. Strategies include:
- Re-processing raw data with SHELXPRO to check for missed symmetry .
- Testing alternative space groups via WinGX’s metric analysis tools .
- Using twin refinement (TWIN/BASF commands in SHELXL) for overlapping lattices.
Q. How should stability studies be designed to assess degradation under experimental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC (C18 column, acetonitrile/water gradient) .
- Kinetic Analysis : Fit degradation data to zero/first-order models to calculate half-life.
- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Q. What systematic approaches evaluate potential biological activity?
- Methodological Answer :
- In Silico Screening : Molecular docking (AutoDock Vina) against targets like GPCRs or kinases identifies binding affinities.
- In Vitro Assays : Dose-response curves (MTT assay for cytotoxicity) and enzyme inhibition studies (e.g., acetylcholinesterase) validate activity .
- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
